

Commercial Sourcing and Synthetic Routes for Enantiopure tert-Leucinol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutan-1-ol

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Enantiomerically pure (R)- and (S)-tert-Leucinol are pivotal chiral building blocks in modern asymmetric synthesis. Their bulky tert-butyl group provides a high degree of stereochemical control, making them invaluable as chiral auxiliaries and synthons for chiral ligands in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of commercial suppliers, key specifications, and a detailed experimental protocol for the laboratory-scale synthesis of enantiopure tert-Leucinol.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer enantiopure (R)- and (S)-tert-Leucinol. The table below summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate selection based on research and development needs.

Supplier	Product Name	Enantiomer	CAS Number	Purity/Assay	Optical Rotation	Melting Point (°C)
Sigma-Aldrich (MilliporeSigma)	(R)-(-)-tert-Leucinol	(R)	112245-09-7	≥98% [1]	[α]20/D -37°, c = 1.5 in ethanol [1]	30-33 [1]
Sigma-Aldrich (MilliporeSigma)	L-tert-Leucinol	(S)	112245-13-3	≥98% [2]	[α]26/D +37°, c = 1.5 in ethanol [2]	30-34 [2]
Thermo Scientific Chemicals	(R)-(-)-tert-Leucinol	(R)	112245-09-7	98% [3]	-	-
Thermo Scientific Chemicals	(S)-tert-Leucinol	(S)	112245-13-3	95% [4]	+34° to +40° (c=1.5, EtOH) [4]	-
ChemScene	L-tert-Leucinol	(S)	112245-13-3	≥98% [5]	-	-
BioChemPartner	(R)-tert-Leucinol	(R)	112245-09-7	98% [6]	-	-
Advanced ChemBlocks	(R)-tert-Leucinol	(R)	112245-09-7	97%	-	-

Synthetic Preparation of Enantiopure (S)-tert-Leucinol

The most common and efficient laboratory-scale synthesis of enantiopure tert-Leucinol involves the reduction of the corresponding enantiopure amino acid, L-tert-Leucine. The following protocol is adapted from a procedure published in *Organic Syntheses*.

Experimental Protocol: Reduction of L-tert-Leucine

Materials:

- L-tert-Leucine (99% ee)
- Sodium borohydride (NaBH_4)
- Iodine (I_2)
- Tetrahydrofuran (THF), anhydrous
- 20% aqueous Potassium hydroxide (KOH)
- Dichloromethane (CH_2Cl_2)
- Sodium sulfate (Na_2SO_4), anhydrous
- Argon or Nitrogen gas
- Standard glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Ice-water bath
- Rotary evaporator

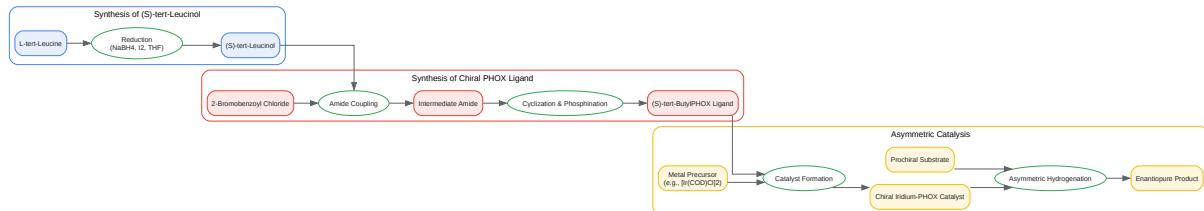
Procedure:

- Reaction Setup: A 500-mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet is charged with L-tert-leucine (5.00 g, 38.1 mmol). Anhydrous tetrahydrofuran (100 mL) is added, and the resulting suspension is cooled to approximately 4 °C in an ice-water bath.[7]
- Addition of Reducing Agent: Sodium borohydride (3.46 g, 91.5 mmol, 2.40 equiv) is added to the cooled suspension in one portion.[7]

- **Addition of Iodine Solution:** The addition funnel is charged with a solution of iodine (9.67 g, 38.1 mmol, 1.00 equiv) in anhydrous tetrahydrofuran (25 mL). This solution is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.[7]
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours. During this time, the reaction mixture will become a clear, colorless solution followed by the formation of a white precipitate.
- **Quenching and Work-up:** The reaction is cooled to room temperature, and excess sodium borohydride is quenched by the slow, dropwise addition of methanol until gas evolution ceases. The solvents are then removed under reduced pressure using a rotary evaporator. The resulting white semi-solid is dissolved in 20% aqueous potassium hydroxide (75 mL) and stirred for 5 hours at ambient temperature to hydrolyze any borate esters.[7]
- **Extraction:** The aqueous phase is extracted with dichloromethane (6 x 60 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-tert-leucinol as a colorless oil.[7]
- **Purification (Optional):** The crude product can be purified by distillation if necessary. However, for many applications, the crude material is of sufficient purity.[7]

Application in Asymmetric Synthesis: A Workflow Example

Enantiopure tert-Leucinol is a cornerstone in the synthesis of chiral ligands for asymmetric catalysis. A prominent example is its use in the preparation of phosphinooxazoline (PHOX) ligands, which are highly effective in a variety of metal-catalyzed asymmetric transformations.



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Caption: Workflow for the synthesis and application of (S)-tert-Leucinol.

The provided diagram illustrates a typical workflow where (S)-tert-Leucinol is first synthesized from L-tert-Leucine. It is then reacted with 2-bromobenzoyl chloride to form an amide intermediate, which subsequently undergoes cyclization and phosphorylation to yield the (S)-tert-ButylPHOX ligand. This chiral ligand is then complexed with a metal precursor, such as an iridium complex, to form a highly active and enantioselective catalyst for reactions like asymmetric hydrogenation. This pathway highlights the critical role of enantiopure tert-Leucinol in translating chirality from a readily available starting material to a valuable, enantiomerically enriched final product.

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